Ascaphin-7 Ascaphin-7
Brand Name: Vulcanchem
CAS No.:
VCID: VC3675874
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Ascaphin-7

CAS No.:

Cat. No.: VC3675874

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Ascaphin-7 -

Specification

Introduction

Biological Activities of Ascaphin-7

Antimicrobial Properties

Based on studies of related Ascaphin peptides, Ascaphin-7 likely exhibits antimicrobial activity against a range of microorganisms. The Ascaphin family demonstrates activity against numerous clinically relevant species including:

  • Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis, Staphylococcus epidermidis

  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus mirabilis

  • Fungi: Candida albicans

The related peptide Ascaphin-8 has shown particular efficacy against extended-spectrum beta-lactamase (ESBL)-producing bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.5 to 25 μM depending on the bacterial species . It is reasonable to hypothesize that Ascaphin-7 may possess similar activity profiles, though potentially with different potency due to its distinct structure.

Membrane Interaction Mechanism

Research on other Ascaphin peptides suggests that Ascaphin-7 likely exerts its antimicrobial effects through membrane disruption mechanisms. Studies with Ascaphin-8 have demonstrated that these peptides:

  • Interact with bacterial membranes through electrostatic attraction

  • Insert into the membrane via hydrophobic interactions

  • Form pores or cause membrane destabilization

  • Lead to cell lysis and death

Biophysical characterization of Ascaphin peptides using liposome leakage assays, Laurdan general polarization, and dynamic light scattering has confirmed their membranotrophic nature and ability to alter membrane fluidity . Ascaphin-7 would likely share this fundamental mechanism of action.

Structure-Activity Relationships

The relationship between structure and function has been extensively studied for Ascaphin-8, providing insights applicable to understanding Ascaphin-7. Research has demonstrated that strategic amino acid substitutions can significantly alter the biological profile of these peptides.

Critical Structural Elements

Based on studies with Ascaphin-8, several structural features are likely critical for Ascaphin-7's activity:

  • Cationic charge: Positively charged residues (like lysine) enable initial electrostatic interaction with negatively charged bacterial membranes

  • Hydrophobicity: Hydrophobic residues facilitate membrane insertion

  • Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues optimizes membrane interaction

  • Helicity: The α-helical structure is important for antimicrobial activity, though reduced helicity can improve selectivity

Modifications to Improve Therapeutic Index

Research on Ascaphin-8 has shown that specific amino acid substitutions can enhance antimicrobial activity while reducing toxicity to mammalian cells. For example, substituting certain residues with L-lysine or D-lysine in Ascaphin-8 produced analogs with maintained antimicrobial activity but significantly reduced hemolytic activity .

Table 1: Effect of Lysine Substitutions on Ascaphin-8 Properties

Position of SubstitutionEffect on Antimicrobial ActivityEffect on Hemolytic ActivityTherapeutic Index
Lys4, Lys8IncreasedIncreasedLimited improvement
Lys10, Lys14, Lys18MaintainedGreatly reduced (LC50 >500 μM)Significantly improved

Similar structure-activity principles would likely apply to Ascaphin-7, suggesting opportunities for rational design of Ascaphin-7 derivatives with improved therapeutic potential.

Synthesis and Production Methods

Based on approaches used for other Ascaphin peptides, Ascaphin-7 would likely be produced through:

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) represents the most probable method for Ascaphin-7 production, allowing for precise assembly of the amino acid sequence. This technique enables:

  • Controlled incorporation of specific amino acids

  • Introduction of modifications to enhance stability or activity

  • Production of pure peptide for research and development purposes

Advanced Synthesis Strategies

More sophisticated approaches that have been applied to other antimicrobial peptides may be relevant for Ascaphin-7:

  • Peptide stapling: Covalent constraints can be introduced to stabilize the α-helical conformation, potentially enhancing activity and resistance to proteolytic degradation

  • Site-specific modifications: Strategic substitutions at key positions to improve therapeutic index

  • Hybrid peptide design: Combining segments of Ascaphin-7 with other antimicrobial peptides to create novel compounds with enhanced properties

Research on stapled derivatives of Ascaphin-8 suggests similar approaches could be valuable for optimizing Ascaphin-7 .

Comparison with Other Antimicrobial Peptides

Understanding Ascaphin-7 in the context of related peptides provides valuable insights into its potential properties and applications.

Table 2: Comparison of Ascaphin Family Members and Similar Antimicrobial Peptides

PeptideSourceKey FeaturesAntimicrobial ActivityHemolytic Activity
Ascaphin-7Ascaphus trueiPresumed α-helical, cationicUnknown (presumed broad-spectrum)Unknown
Ascaphin-8Ascaphus trueiα-helical, GFKDLLKGAAKALVKTVLF.NH2Broad-spectrum (MIC 1.5-25 μM)High (LC50 = 55 μM)
Ascaphin-7MAscaphus trueiModified variant of AscaphinActive against Gram-positive and Gram-negative bacteriaUnknown
XT-7Frog skinGLLGPLLKIAAKVGSNLL.NH2Broad-spectrum antimicrobialHemolytic

Ascaphin-8 has been extensively studied, particularly regarding modifications to improve its therapeutic index. The Lys10, Lys14, and Lys18 substitutions in Ascaphin-8 significantly reduced hemolytic activity while maintaining antimicrobial efficacy . Such findings could guide similar modifications for Ascaphin-7.

Future Research Directions

Given the limited specific information available about Ascaphin-7, several research directions would be valuable:

  • Determination and confirmation of the exact amino acid sequence of Ascaphin-7

  • Structural characterization using circular dichroism, nuclear magnetic resonance, or X-ray crystallography

  • Comprehensive antimicrobial activity profiling against clinical isolates including multidrug-resistant strains

  • Assessment of hemolytic activity and cytotoxicity against various mammalian cell lines

  • Structure-activity relationship studies through systematic amino acid substitutions

  • Investigation of membrane interaction mechanisms using biophysical techniques

  • In vivo efficacy and toxicity studies

Molecular dynamics simulations, similar to those conducted for other Ascaphin peptides, could provide valuable insights into the structural behavior of Ascaphin-7 in different environments .

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